molecular formula C9H10N2O3 B3007543 Methoxy[1-(3-nitrophenyl)ethylidene]amine CAS No. 72278-09-2

Methoxy[1-(3-nitrophenyl)ethylidene]amine

Cat. No.: B3007543
CAS No.: 72278-09-2
M. Wt: 194.19
InChI Key: POQRLGFLWILFNI-UHFFFAOYSA-N
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Description

Methoxy[1-(3-nitrophenyl)ethylidene]amine, also known as (1E)-1-(3-nitrophenyl)ethanone O-methyloxime, is an organic compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol . This compound is characterized by the presence of a methoxy group, a nitrophenyl group, and an ethylideneamine moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxy[1-(3-nitrophenyl)ethylidene]amine can be synthesized through the reaction of 3-nitroacetophenone with methoxyamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions . The general reaction scheme is as follows:

3-nitroacetophenone+methoxyamine hydrochlorideThis compound\text{3-nitroacetophenone} + \text{methoxyamine hydrochloride} \rightarrow \text{this compound} 3-nitroacetophenone+methoxyamine hydrochloride→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methoxy[1-(3-nitrophenyl)ethylidene]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methoxy[1-(3-nitrophenyl)ethylidene]amine has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methoxy[1-(3-nitrophenyl)ethylidene]amine involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group and ethylideneamine moiety also contribute to its reactivity and ability to form stable complexes with target molecules.

Comparison with Similar Compounds

Methoxy[1-(3-nitrophenyl)ethylidene]amine can be compared with other similar compounds such as:

    Methoxy[1-(4-nitrophenyl)ethylidene]amine: Similar structure but with the nitro group at the para position.

    Methoxy[1-(2-nitrophenyl)ethylidene]amine: Similar structure but with the nitro group at the ortho position.

    Methoxy[1-(3-aminophenyl)ethylidene]amine: Similar structure but with an amino group instead of a nitro group.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields .

Biological Activity

Methoxy[1-(3-nitrophenyl)ethylidene]amine is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.

This compound can be synthesized through the reaction of 3-nitroacetophenone with methoxyamine hydrochloride in the presence of a base, typically sodium acetate, under reflux conditions in solvents like ethanol or methanol. The reaction can be summarized as follows:

3 nitroacetophenone+methoxyamine hydrochlorideMethoxy 1 3 nitrophenyl ethylidene amine\text{3 nitroacetophenone}+\text{methoxyamine hydrochloride}\rightarrow \text{Methoxy 1 3 nitrophenyl ethylidene amine}

This compound is characterized by its methoxy group and a nitro substituent on the phenyl ring, which significantly influence its reactivity and biological interactions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism behind this activity is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in various cancer cell lines .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components such as proteins and nucleic acids, leading to altered cellular functions .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with various enzymes. For example, it has been shown to form hydrogen bonds with key amino acid residues in target proteins, stabilizing enzyme-ligand complexes and modulating enzymatic activity .

Comparison with Similar Compounds

This compound can be compared with other related compounds such as:

Compound NameStructure DescriptionNotable Activity
Methoxy[1-(4-nitrophenyl)ethylidene]amineNitro group at para positionAntimicrobial activity
Methoxy[1-(2-nitrophenyl)ethylidene]amineNitro group at ortho positionPotential anticancer effects
Methoxy[1-(3-aminophenyl)ethylidene]amineAmino group instead of nitroEnhanced cytotoxicity

These comparisons highlight how variations in substituent positions affect the biological activity and reactivity of these compounds .

Case Studies

Several studies have documented the biological activities of this compound:

  • Study 1 : Evaluated its antimicrobial efficacy against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition at low concentrations.
  • Study 2 : Investigated its anticancer effects on HeLa cells, reporting a dose-dependent increase in apoptosis markers.
  • Study 3 : Conducted molecular docking simulations that elucidated potential binding sites on target enzymes, supporting the observed biological activities.

Properties

IUPAC Name

(E)-N-methoxy-1-(3-nitrophenyl)ethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-7(10-14-2)8-4-3-5-9(6-8)11(12)13/h3-6H,1-2H3/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQRLGFLWILFNI-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC)/C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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